molecular formula C15H28N2O6 B12826856 Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate

Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B12826856
M. Wt: 332.39 g/mol
InChI Key: JGBKREOIUWTWNN-UHFFFAOYSA-N
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Description

Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of the propanoate backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of ethyl 2,3-diaminopropanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Removal of Boc groups results in the formation of the free amine derivative.

    Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Mechanism of Action

The mechanism of action of ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc groups can be removed under acidic conditions to reveal the free amine groups .

Properties

Molecular Formula

C15H28N2O6

Molecular Weight

332.39 g/mol

IUPAC Name

ethyl 2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)

InChI Key

JGBKREOIUWTWNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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